3,6,9,12,15-Pentaoxahexacosan-1-ol is a polyether compound characterized by its long-chain structure consisting of five ether linkages and a terminal alcohol group. Its chemical formula is and it has a molecular weight of 394.58 g/mol. This compound is part of a broader class of polyether alcohols, which are known for their unique properties, including low toxicity and good solubility in various solvents. The compound's structure features a linear arrangement of carbon atoms interspersed with oxygen atoms, contributing to its hydrophilic nature while maintaining hydrophobic characteristics due to the long carbon chain.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further research would be necessary to elucidate specific biological effects related to this compound.
Synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol typically involves the following methods:
For example, one synthetic route involves using hexaethylene glycol and alkyl halides under controlled conditions to yield high purity products .
3,6,9,12,15-Pentaoxahexacosan-1-ol finds use in various applications:
These applications leverage its unique chemical properties and compatibility with various formulations.
Interaction studies involving 3,6,9,12,15-Pentaoxahexacosan-1-ol focus on its behavior in different environments:
Such studies are essential for understanding how this compound behaves under physiological conditions.
Several compounds share structural similarities with 3,6,9,12,15-Pentaoxahexacosan-1-ol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3,6,9,12,15-Hexaoxanonacosan-1-ol | Longer carbon chain; higher molecular weight | |
| 3,6-Dioxahexadecan-1-ol | Shorter chain; fewer ether linkages | |
| 3-Oxahexadecan-1-ol | Contains only one ether linkage |
The uniqueness of 3,6,9,12,15-Pentaoxahexacosan-1-ol lies in its specific arrangement of ether linkages and terminal alcohol group which contributes to its distinct physical and chemical properties compared to other similar compounds. Its balance between hydrophilicity and hydrophobicity makes it particularly useful in applications requiring surfactant properties while maintaining stability in various formulations.
This detailed overview highlights the significance of 3,6,9,12,15-Pentaoxahexacosan-1-ol in both synthetic chemistry and practical applications across industries. Further research may uncover additional properties and uses that could enhance its applicability even more.
The development of polyether alcohols traces back to the mid-19th century, with the isolation of polyethylene glycol (PEG) derivatives by A. V. Lourenço and Charles Adolphe Wurtz. Early methodologies relied on the base- or acid-catalyzed polymerization of ethylene oxide, yielding oligomers with limited control over polydispersity. A pivotal advancement emerged in the early 21st century with the introduction of sheet silicate catalysts, which enabled precise alkoxylation reactions for synthesizing polyether alcohols like 3,6,9,12,15-Pentaoxahexacosan-1-ol. This method, patented in 2008, emphasized reduced side reactions and enhanced molecular weight uniformity, addressing critical limitations of traditional anionic polymerization.
The structural complexity of 3,6,9,12,15-Pentaoxahexacosan-1-ol—featuring five ethylene oxide spacers and a hexacosyl backbone—exemplifies the shift toward functionally graded polyethers. Comparative analysis with simpler analogs, such as 3,6,9,12,15-Pentaoxaheptadecan-1-ol (molecular weight: 266.33 g/mol), highlights the role of chain length in modulating solubility and intermolecular interactions.
Table 1: Key Polyether Alcohol Derivatives
In supramolecular systems, 3,6,9,12,15-Pentaoxahexacosan-1-ol serves as a versatile building block due to its amphiphilic nature. The alternating hydrophobic (alkyl) and hydrophilic (ethylene oxide) domains facilitate micelle formation and host-guest interactions. Studies on cucurbituril-based supramolecular polymers demonstrate that ethylene oxide spacers enhance binding affinities by optimizing steric and electronic complementarity. For instance, the compound’s terminal hydroxyl group can participate in hydrogen-bonding networks, while its alkyl chain stabilizes hydrophobic cavities in macrocyclic hosts.
Recent work has explored its role in "living" supramolecular polymerization, where chain-growth mechanisms achieve narrow polydispersity indices (PDI ≈ 1.1–1.3). The compound’s conformational flexibility enables dynamic equilibria between monomeric and polymeric states, a critical feature for self-healing materials. Kinetic analyses reveal that elongation rates depend on the ethylene oxide spacer length, with longer chains ($$n = 5$$) reducing nucleation barriers.
Equation 1: Supramolecular Polymerization Mechanism
$$
\text{Monomer} + \text{Initiator} \xrightarrow{k{\text{elong}}} \text{Polymer}n \quad \text{(Rate} \propto [\text{M}][\text{I}])
$$
Here, $$k_{\text{elong}}$$ represents the elongation rate constant, influenced by the ethylene oxide spacer’s steric effects.
3,6,9,12,15-Pentaoxahexacosan-1-ol is academically positioned as a model system for studying solvent-processable conjugated polymers. Its oligoethylene glycol (OEG) side chains, when grafted onto polythiophene backbones, enable solubility in green solvents like ethanol—a breakthrough for organic photovoltaics (OPVs). Comparative studies show that linear OEG architectures (e.g., hexaethylene glycol) exhibit lower solubility parameters ($$R0 = 4.7$$) compared to branched analogs ($$R0 = 11.9$$). This discrepancy arises from the latter’s ability to disrupt crystallinity, a property leveraged in PTQ10-based solar cells to achieve power conversion efficiencies (PCEs) exceeding 10%.
Table 2: Solubility and Device Performance of OEG-Modified Polymers
| Polymer Derivative | OEG Architecture | Solubility Parameter ($$R_0$$) | PCE (%) |
|---|---|---|---|
| PTQ10 | Linear | 4.7 | 9.8 |
| PTQ-6bO2 | Branched | 11.9 | 8.1 |
| PTQ-6O | Linear | 6.2 | 10.2 |
The compound’s academic relevance extends to drug delivery, where its ethylene oxide units minimize protein fouling, and to catalysis, where its terminal hydroxyl group anchors transition-metal complexes.
3,6,9,12,15-Pentaoxahexacosan-1-ol represents a significant polyether compound with molecular formula C₂₁H₄₄O₆ and molecular weight of 392.6 g/mol [1]. This compound, characterized by five ether linkages and a terminal alcohol group, serves as an important intermediate in various synthetic applications . The systematic synthesis of this polyether alcohol involves multiple methodological approaches, each offering distinct advantages in terms of yield, selectivity, and environmental impact.
Anionic ring-opening polymerization constitutes the primary industrial method for synthesizing 3,6,9,12,15-Pentaoxahexacosan-1-ol and related polyether compounds [3]. This mechanism proceeds through three distinct phases: initiation, chain growth, and termination [4]. The initiation process involves the formation of alkoxide ions through the reaction of alcohol initiators with strong bases such as sodium hydroxide or potassium hydroxide [4].
The mechanistic pathway begins with the nucleophilic attack of alkoxide ions on ethylene oxide monomers, resulting in ring-opening and chain propagation [4]. During the chain growth phase, the newly formed alkoxide anion continues to attack additional ethylene oxide units, leading to sequential ether bond formation [3]. Research has demonstrated that this polymerization process exhibits excellent control over molecular weight distribution, with typical molecular weights ranging from 1,000 to 50,000 g/mol [3].
Solid-state anionic ring-opening polymerization has emerged as a particularly effective variant, utilizing ball milling techniques to achieve enhanced reactivity [3]. Studies have revealed that bulky monomers exhibit faster conversions in solid-state conditions compared to solution polymerization, with melting point serving as a critical predictor of mechanochemical polymerization reactivity [3]. The conversion rates demonstrate a close linear correlation with monomer melting points, indicating the unique mechanochemical reactivity characteristics [3].
Temperature control plays a crucial role in anionic polymerization, with optimal reaction temperatures typically maintained between 0°C and 80°C [5]. Higher temperatures can lead to increased side reactions and broader molecular weight distributions [5]. The polymerization activity strongly depends on the molar ratio of catalyst components and reaction conditions, with yields consistently ranging from 85% to 95% [6].
The synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol through crown ether analogue strategies employs established cyclization methodologies adapted for linear polyether formation [7]. These approaches utilize the fundamental principles of crown ether synthesis, particularly the Williamson ether synthesis, to construct the polyether backbone [7].
The crown ether synthesis methodology involves a two-step approach that significantly improves yields compared to one-step methods [7]. The first step encompasses Williamson ether synthesis between dichloride derivatives of ethylene glycols and appropriate bishydroxy compounds in the presence of base catalysts [7]. Research has shown that one-step synthesis of crown ether analogues typically yields only 9%, while the two-step approach achieves yields of 46% for the cyclization step [7].
The cyclization process utilizes pseudo high dilution techniques to minimize the formation of linear oligomeric byproducts [7]. Tetra(ethylene glycol) dichloride serves as a key intermediate, prepared through halogenation using thionyl chloride and pyridine in refluxing toluene [7]. The subsequent cyclization reaction involves equimolar solutions of the dichloride intermediate and appropriate diols, slowly added to a suspension of potassium carbonate in dimethylformamide [7].
Crown ether analogue synthesis strategies have been successfully scaled up to obtain gram quantities of products [7]. The two-step approaches significantly improve yields by minimizing the formation of linear and cyclic oligomeric byproducts [7]. Nuclear magnetic resonance spectroscopy confirms the formation of desired products through characteristic chemical shift patterns, particularly sharp singlets corresponding to aromatic protons at 6.75 parts per million [7].
Transition metal-mediated etherification represents a sophisticated approach for synthesizing 3,6,9,12,15-Pentaoxahexacosan-1-ol with enhanced selectivity and efficiency [8] [9] [10]. These methodologies employ various transition metal complexes including iridium, palladium, and cobalt-based catalysts to facilitate carbon-oxygen bond formation [9] [10].
Recent developments in transition metal-free ether synthesis have demonstrated remarkable progress in achieving base-free conditions [8]. Alcohol-participated yne-allylic substitution reactions enable ether formation without traditional transition metal catalysts, featuring mild reaction conditions and high efficiency [8]. These protocols allow access to numerous ethers with enyne functional moieties while maintaining good regio- and stereoselectivities [8].
Catalytic hydroetherification of unactivated alkenes represents another significant advancement in transition metal-mediated synthesis [9]. Light-driven catalytic protocols utilize iridium(III)-based photosensitizers in combination with Brønsted base catalysts and hydrogen atom transfer co-catalysts [9]. These reactions occur under visible light irradiation and generate reactive alkoxy radicals through proton-coupled electron transfer mechanisms [9].
The mechanistic pathway involves direct homolytic activation of alcohol oxygen-hydrogen bonds, forming alkoxy radical intermediates [9]. Subsequent addition to pendant olefins creates new carbon-oxygen bonds with adjacent alkyl radical formation [9]. Hydrogen-atom transfer from thiol-derived co-catalysts to carbon-centered radicals furnishes the desired cyclic ethers [9].
Chlorodimethylsilane-mediated reductive etherification has emerged as a robust method for polyether synthesis [10]. This approach demonstrates exceptional versatility in forming various ether linkages under controlled conditions [10]. The reaction typically proceeds at temperatures ranging from 25°C to 150°C, achieving yields between 80% and 92% [10].
Organocatalytic oligomerization pathways offer sustainable alternatives for synthesizing 3,6,9,12,15-Pentaoxahexacosan-1-ol without relying on metal catalysts [11] [12] [13]. These methodologies employ organic catalysts to facilitate controlled oligomerization processes while maintaining excellent selectivity and yield [12].
One-step organocatalytic ring-opening oligomerization has been successfully demonstrated using cyclic carbonate monomers [11]. Metal-free organocatalytic ring-opening polymerization of cyclic carbonates initiated by various nucleophiles provides narrowly dispersed polymers with predictable molecular weights [11]. The controlled catalytic oligomerization strategy enables access to various polymer lengths through simple adjustment of initiator-monomer ratios [11].
Non-eutectic acid-base mixtures represent a particularly innovative approach in organocatalytic polyether synthesis [12] [13]. These organocatalysts, prepared by forming stoichiometric and non-stoichiometric complexes of methanesulfonic acid and 1,5,7-triazabicyclo[4.4.0]dec-5-ene, demonstrate superior thermal stability [12]. The non-stoichiometric 2:1 and 3:1 methanesulfonic acid to triazabicyclodecene molar complexes show optimal performance characteristics [12].
The bulk self-polycondensation process utilizing these organocatalysts operates at temperatures ranging from 130°C to 200°C [12] [13]. Optimized polymerization conditions involve three-step polycondensation processes that achieve molecular weights between 5,000 and 22,000 g/mol [12]. The resulting aliphatic polyethers exhibit high semicrystalline character with melting temperatures ranging from 55°C to 85°C [12].
Organocatalytic methods demonstrate remarkable sustainability through catalyst recyclability and reduced environmental impact [12]. The straightforward polymerization strategy enables access to medium-length and cross-linked aliphatic polyethers using easily prepared and recyclable organocatalysts [12]. Yields typically range from 75% to 90%, making these approaches highly competitive with traditional metal-catalyzed processes [12].
Solvent-free synthesis optimization represents a paradigm shift toward environmentally sustainable production of 3,6,9,12,15-Pentaoxahexacosan-1-ol [14] [15] [16]. These methodologies eliminate organic solvents entirely, reducing environmental impact while maintaining high synthetic efficiency [16].
Solvent-free one-shot synthesis approaches have demonstrated remarkable success in polyether production [15]. The methodology involves direct mixing of reactants without solvent mediation, utilizing elevated temperatures to facilitate reaction progress [15]. Polymerization procedures typically operate at temperatures between 80°C and 150°C, achieving yields ranging from 85% to 96% [15] [16].
The mechanistic advantages of solvent-free synthesis include enhanced reaction rates due to increased reactant concentrations and improved heat transfer characteristics [16]. Research has shown that solvent-free methods provide better mechanical properties and shape memory characteristics compared to solvent-mediated processes [16]. The synthesis protocol proves remarkably user-friendly, requiring approximately 15 minutes of hands-on preparation time [16].
Thermal management constitutes a critical aspect of solvent-free synthesis optimization [17]. The ethoxylation process involves stepwise addition of ethylene oxide to starting materials, generating significant exothermic heat that requires careful control [17]. Industrial implementations utilize specialized reactor designs with circulation pumps and external heat exchangers to manage thermal conditions [17].
Solvent-free synthesis demonstrates superior scalability for industrial applications [15]. The methodology eliminates solvent recovery and purification steps, reducing both operational costs and environmental burden [16]. Carbon dioxide reduction percentages typically range from 60% to 80% compared to conventional solvent-based processes [16].
Biobased feedstock utilization represents the most significant advancement in sustainable synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol [18] [19] [20] [21]. These approaches substitute fossil-based raw materials with renewable biomass-derived precursors, achieving substantial reductions in carbon footprint [20].
Bio-circular ethylene oxide has emerged as a revolutionary feedstock for polyether synthesis [21]. Industrial manufacturers now produce ethylene oxide from certified bio-based sources that do not compete with food production [21]. This bio-attributed ethylene oxide delivers 100% substitution of fossil feedstock on a mass balance basis, certified by Roundtable on Sustainable Biomaterials and International Sustainability and Carbon Certification Plus standards [21].
The environmental benefits of biobased feedstock utilization are substantial, with greenhouse gas savings exceeding 100% compared to conventionally produced ethylene oxide [21]. Bio-circular propylene oxide represents another significant advancement, produced from bio-waste and residual materials through mass balance approaches [20]. These materials offer identical performance to traditional feedstocks while providing huge savings in fossil fuel usage [21].
Polyether polyols derived from renewable feedstocks demonstrate excellent drop-in solution characteristics [20]. The raw materials integrate seamlessly into existing production processes without requiring technical modifications [20]. Industrial sites producing these materials maintain certification according to internationally recognized sustainability standards [20].
Biobased polyol synthesis encompasses various renewable sources including rapeseed oil, tall oil, and other vegetable-based materials [22]. These materials typically exhibit carbon dioxide negative characteristics, meaning plants absorb more carbon dioxide during growth than is produced during polyol synthesis [22]. Life cycle assessment studies indicate better environmental performance in eight out of eighteen impact categories compared to petrochemical polyols [23].
Enzymatic approaches using Candida antarctica lipase B catalyst provide additional sustainable pathways for biobased polyether synthesis [24] [25]. These methods operate under mild conditions with excellent selectivity, producing narrowly dispersed polymers with predictable molecular weights up to 10,000 g/mol [24]. The enzymatic synthesis demonstrates remarkable green chemistry principles through biodegradable catalysts and reduced energy requirements [25].
| Synthetic Methodology | Temperature Range (°C) | Molecular Weight Range (g/mol) | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Anionic Ring-Opening Polymerization | 0-80 | 1,000-50,000 | 85-95 | Moderate |
| Crown Ether Analogue Synthesis | 20-100 | 200-2,000 | 70-85 | Moderate |
| Transition Metal-Mediated Etherification | 25-150 | 500-10,000 | 80-92 | Low-Moderate |
| Organocatalytic Oligomerization | 130-200 | 5,000-22,000 | 75-90 | Low |
| Solvent-Free Synthesis | 80-150 | 1,000-15,000 | 85-96 | Very Low |
| Biobased Feedstock Approaches | 60-180 | 1,000-25,000 | 80-95 | Minimal |
| Green Chemistry Innovation | CO₂ Reduction (%) | Sustainability Score | Primary Benefit |
|---|---|---|---|
| Solvent-Free Polymerization | 60-80 | High | Eliminates organic solvents |
| Biobased Feedstock Utilization | 70-100 | Very High | Uses renewable resources |
| Enzymatic Catalysis | 40-60 | High | Biodegradable catalysts |
| Organocatalytic Methods | 50-70 | Medium-High | Metal-free processes |
| Bio-circular Ethylene Oxide | >100 | Very High | 100% fossil fuel substitution |
The solvation shell dynamics of 3,6,9,12,15-Pentaoxahexacosan-1-ol represent a critical aspect of its molecular behavior in aqueous environments. Molecular dynamics simulations have revealed that this compound forms stable hydration shells due to the optimal spacing between adjacent ether oxygen atoms, which nearly matches the hydrogen bonding network of water [1] [2]. The dynamics of water molecules within these solvation shells exhibit fundamentally different characteristics compared to bulk water behavior.
Studies utilizing the General AMBER Force Field (GAFF) have demonstrated superior accuracy in reproducing the solvation properties of polyethylene glycol compounds [3]. The force field parameters specifically account for the partial charges on oxygen atoms, which determine the differential solvation behavior observed in various polyethylene glycol derivatives [1]. These partial charges, enhanced by inductive effects, create anchoring points for water molecules that hydrate neighboring hydrophobic ether groups.
The solvation shell structure around 3,6,9,12,15-Pentaoxahexacosan-1-ol exhibits multi-layered organization. The first hydration shell, located within approximately 2.6 Å of the ether oxygen atoms, shows significantly slowed reorientational dynamics compared to bulk water [1]. This slowdown is attributed to the formation of hydrogen bonds between water molecules and the oxygen acceptor sites along the polyethylene glycol chain. The second and subsequent hydration shells demonstrate progressively reduced perturbation from the polymer backbone, eventually approaching bulk-like water dynamics.
Computational studies have identified that the water molecules in the solvation shells of 3,6,9,12,15-Pentaoxahexacosan-1-ol do not aggregate but instead form hydrogen bonds with at most two water molecules simultaneously [4]. This behavior contrasts with the extensive hydrogen bonding networks observed in bulk water, indicating a disruption of the normal water structure in the immediate vicinity of the polymer chain.
The thermodynamic properties of these solvation shells reveal important insights into the stability and organization of the hydration structure. Free energy calculations demonstrate that the solvation process is thermodynamically favorable, with negative solvation energies indicating spontaneous water organization around the polymer backbone [5]. The enthalpy contributions to solvation are dominated by hydrogen bonding interactions, while entropy effects arise from the restriction of water mobility within the structured solvation shells.
The conformational flexibility of 3,6,9,12,15-Pentaoxahexacosan-1-ol plays a crucial role in determining its physical properties and biological activity. Molecular dynamics simulations have identified multiple conformational states accessible to this compound, each characterized by distinct dihedral angle distributions and energy profiles [3] [6].
The helical conformation represents the most thermodynamically stable state for 3,6,9,12,15-Pentaoxahexacosan-1-ol in aqueous solution. This conformation is characterized by alternating gauche conformations about the carbon-carbon bonds (±60°) and trans conformations about the carbon-oxygen bonds (approximately 180°) [7]. The helical structure is stabilized by favorable interactions with the surrounding water molecules, which can accommodate the polymer chain without significant disruption of the hydrogen bonding network.
All-trans conformations, while less stable than the helical form, become accessible under specific conditions such as elevated temperatures or in the presence of structure-breaking agents. The energy difference between helical and all-trans conformations typically ranges from 2 to 5 kcal/mol, indicating that conformational transitions can occur on biologically relevant timescales [8].
The conformational flexibility is quantified by the number of rotatable bonds present in the 3,6,9,12,15-Pentaoxahexacosan-1-ol structure. According to computational analysis, this compound contains 24 rotatable bonds, providing extensive conformational freedom [9]. The rotation about these bonds is influenced by both intramolecular interactions and solvation effects, with the aqueous environment generally favoring more extended conformations that maximize water contact.
Temperature-dependent studies have revealed that conformational flexibility increases with temperature, as expected from enhanced thermal motion. The relationship between temperature and conformational dynamics follows Arrhenius behavior for individual dihedral rotations, while the overall segmental motion exhibits more complex temperature dependence [10]. This distinction is important for understanding the macroscopic properties of materials containing 3,6,9,12,15-Pentaoxahexacosan-1-ol.
Quantum mechanical calculations provide detailed insights into the electron density distribution of 3,6,9,12,15-Pentaoxahexacosan-1-ol, revealing the fundamental electronic structure that governs its chemical reactivity and intermolecular interactions. Density functional theory (DFT) calculations using the B3LYP functional with extended basis sets have been employed to map the electron density distribution throughout the molecular structure [11] [12].
The electron density distribution in 3,6,9,12,15-Pentaoxahexacosan-1-ol exhibits characteristic features associated with polyethylene glycol compounds. The ether oxygen atoms serve as primary electron density concentration sites, with calculated electron densities ranging from 0.01 to 0.08 atomic units depending on the local chemical environment [13]. These oxygen atoms act as hydrogen bond acceptors, with their electron density distribution determining the strength and directionality of intermolecular interactions.
The carbon atoms in the ethylene glycol repeating units show moderate electron density values, reflecting their role as structural backbone elements. The electron density distribution around these carbon atoms is influenced by the adjacent oxygen atoms through inductive effects, creating regions of partial positive charge that can participate in weak electrostatic interactions [1].
Molecular electrostatic potential (MEP) calculations reveal the spatial distribution of electrostatic interactions around 3,6,9,12,15-Pentaoxahexacosan-1-ol. The MEP provides valuable insights into the regions of the molecule that are most likely to participate in intermolecular interactions, particularly hydrogen bonding [14]. Negative potential regions are concentrated around the ether oxygen atoms, while positive potential regions are associated with the methylene protons and the terminal hydroxyl group.
The topology of the electron density distribution has been analyzed using the Quantum Theory of Atoms in Molecules (QTAIM) approach [15]. This analysis identifies bond critical points, ring critical points, and cage critical points that characterize the bonding interactions within the molecule. The electron density at bond critical points provides quantitative measures of bond strength, while the Laplacian of the electron density indicates the nature of the bonding interactions.
Visualization of the electron density distribution through isosurface representations reveals the three-dimensional shape of the electron cloud surrounding 3,6,9,12,15-Pentaoxahexacosan-1-ol. These visualizations are particularly useful for understanding the steric requirements of the molecule and predicting its behavior in confined environments or when interacting with other molecules [13].
The hydrogen bonding network formed by 3,6,9,12,15-Pentaoxahexacosan-1-ol represents a complex system of intramolecular and intermolecular interactions that significantly influence its physical and chemical properties. Quantum mechanical analysis of these hydrogen bonds provides detailed information about their strength, geometry, and electronic characteristics [16] [17].
Intramolecular hydrogen bonds in 3,6,9,12,15-Pentaoxahexacosan-1-ol occur between the terminal hydroxyl group and ether oxygen atoms along the chain. These interactions are characterized by O-H···O distances ranging from 1.8 to 2.2 Å and binding energies of 3 to 8 kcal/mol [15]. The strength of these intramolecular hydrogen bonds depends on the conformational state of the molecule, with the helical conformation promoting stronger interactions due to optimal geometric arrangements.
Intermolecular hydrogen bonds form between 3,6,9,12,15-Pentaoxahexacosan-1-ol molecules and with water molecules in aqueous solution. The ether oxygen atoms serve as hydrogen bond acceptors, while the terminal hydroxyl group acts as a hydrogen bond donor. The binding energies for these intermolecular interactions range from 2 to 6 kcal/mol, with water-polymer hydrogen bonds being particularly strong due to the optimal geometric match between the oxygen spacing and water structure [1].
The electronic nature of hydrogen bonds in 3,6,9,12,15-Pentaoxahexacosan-1-ol systems has been characterized using electron density analysis. The electron density at hydrogen bond critical points typically ranges from 0.01 to 0.08 atomic units, with higher values indicating stronger hydrogen bonds [13]. The Laplacian of the electron density at these critical points is generally positive, indicating that the hydrogen bonds are primarily electrostatic in nature rather than covalent.
Cooperative effects play an important role in the hydrogen bonding network of 3,6,9,12,15-Pentaoxahexacosan-1-ol. The formation of one hydrogen bond can influence the strength and geometry of adjacent hydrogen bonds, leading to either strengthening or weakening effects depending on the specific geometric arrangement [16]. These cooperative effects are particularly pronounced in concentrated solutions where multiple polymer chains can interact simultaneously.
The quantum mechanical analysis of hydrogen bonding reveals that the strength of hydrogen bonds involving 3,6,9,12,15-Pentaoxahexacosan-1-ol depends on several factors including the local electrostatic environment, the geometric constraints imposed by the polymer backbone, and the presence of competing interactions. Weak hydrogen bonds (1-3 kcal/mol) are characterized by longer O-H···O distances (2.2-2.8 Å) and lower electron densities at the bond critical points [13].